4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline
Overview
Description
4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline is a heterocyclic compound that features a quinoline core substituted with dimethyl groups and a piperazine ring attached to a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution with Dimethyl Groups:
Attachment of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine in the presence of a base.
Pyrimidine Substitution: The final step involves the substitution of the piperazine ring with a pyrimidine moiety, which can be achieved through a coupling reaction using pyrimidine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with piperazine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylquinoline: Lacks the piperazine and pyrimidine moieties, making it less versatile in biological applications.
2-[4-(2-Pyrimidinyl)piperazino]quinoline: Similar structure but without the dimethyl groups, which may affect its chemical reactivity and biological activity.
Uniqueness
4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline is unique due to the presence of both dimethyl groups and the piperazine-pyrimidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
4,8-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-14-5-3-6-16-15(2)13-17(22-18(14)16)23-9-11-24(12-10-23)19-20-7-4-8-21-19/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDCRZZLIFZQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C4=NC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322001 | |
Record name | 4,8-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666693 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-68-7 | |
Record name | 4,8-dimethyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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